ethyl 2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound belongs to the 2-aminothiophene family, characterized by a cyclopenta[b]thiophene core substituted with an ethyl ester at position 3 and a 4-fluorobenzoylamino group at position 2.
Properties
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c1-2-22-17(21)14-12-4-3-5-13(12)23-16(14)19-15(20)10-6-8-11(18)9-7-10/h6-9H,2-5H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQDLSQIJBACEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and biological activities, particularly focusing on its anticancer properties.
- Molecular Formula : C18H17FN2O3S2
- Molecular Weight : 392.5 g/mol
- IUPAC Name : Ethyl 2-[(4-fluorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- InChI Key : ICUYTHJBNYOJRK-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiophene Ring : A cyclization reaction is performed using sulfur-containing reagents.
- Introduction of the Fluorobenzoyl Group : This is achieved through an acylation reaction using 4-fluorobenzoyl chloride.
- Formation of the Carboxylate Group : The final step involves esterification to produce the ethyl ester.
The biological activity of ethyl 2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The fluorobenzoyl group can interact with enzyme active sites, potentially inhibiting their activity.
- DNA Intercalation : The thiophene ring may intercalate with DNA, disrupting its function and leading to apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study evaluated its effects on breast cancer cell lines (MCF-7), demonstrating significant cytotoxicity:
- IC50 Values : The compound showed an IC50 value ranging from 23.2 to 49.9 μM against various cancer cell lines.
- Apoptosis Induction : Treatment resulted in a substantial reduction in cell viability and increased early and late apoptotic cell populations.
Table 1: Antitumor Activity Evaluation
| Compound | IC50 (μM) | Cell Line | Effect |
|---|---|---|---|
| Compound 4 | 23.2 | MCF-7 | Induces apoptosis |
| Compound X | 49.9 | MCF-7 | Moderate activity |
In Vivo Studies
In vivo studies demonstrated that the compound effectively inhibited tumor growth in animal models:
- Tumor Weight Reduction : A significant decrease in solid tumor mass was observed when treated with the compound compared to control groups.
Table 2: In Vivo Tumor Growth Inhibition
| Treatment | Tumor Weight (mg) | Reduction (%) |
|---|---|---|
| Control | 155 | - |
| Compound 4 | 70 | 54 |
| 5-FU | 50 | 67 |
Scientific Research Applications
Biological Activities
Ethyl 2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has shown significant promise in various biological applications:
Antimicrobial Activity
Studies indicate that derivatives of this compound exhibit notable antibacterial and antifungal activities. For instance, a series of thiophene analogues were synthesized and tested for their in vitro antimicrobial properties against selected microbial species .
Anticancer Activity
Research has demonstrated that this compound and its derivatives possess anticancer properties. It has been evaluated against human cancer cell lines, such as A-549 (lung cancer) and MCF-7 (breast cancer), showing promising results in inhibiting cell proliferation . The presence of specific substituents on the thiophene ring enhances its cytotoxicity.
Antioxidant Properties
The antioxidant potential of this compound has also been explored. Thiophene derivatives are recognized for their ability to scavenge free radicals, contributing to their therapeutic efficacy in preventing oxidative stress-related diseases .
Material Science Applications
In material science, thiophene derivatives like ethyl 2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate are utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Their electronic properties make them suitable candidates for applications in organic electronics .
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of thiophene derivatives showed that compound variants exhibited significant cytotoxic effects against lung cancer cell lines. The results indicated improved activity correlated with specific electron-withdrawing groups on the benzoyl moiety .
Case Study 2: Antimicrobial Screening
The antimicrobial efficacy of synthesized thiophene derivatives was evaluated using tube dilution methods against various bacterial strains. Results demonstrated that certain derivatives exhibited potent activity comparable to standard antibiotics .
Data Summary Table
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points: Fluorine’s electronegativity in the target compound may lower melting points compared to bulkier substituents (e.g., bromine in ). For example, the chloropropanoyl analog melts at 108–109°C , while the hydroxybenzylidene derivative melts at 135–137°C due to intramolecular hydrogen bonding .
- Hydrogen Bonding : The phenylthioureido analog forms inversion dimers via N–H···S interactions , whereas the target compound’s fluorine may engage in weaker C–H···F interactions, affecting crystal packing.
Spectroscopic Distinctions
- NMR : The 4-fluorobenzoyl group would show a characteristic deshielded aromatic proton signal (~7.8–8.0 ppm for ortho-F) and a ¹⁹F NMR peak near -110 ppm. This contrasts with thioureido analogs, which exhibit NH signals at ~10–12 ppm .
- IR : A strong carbonyl stretch (~1680–1700 cm⁻¹) for the benzoyl group would distinguish the target compound from thioureido derivatives (C=S stretch ~1250 cm⁻¹) .
Crystallographic and Conformational Analysis
- The phenylthioureido analog exhibits a dihedral angle of 72.8° between the thiophene core and phenyl ring, stabilized by N–H···O interactions . The target compound’s planar fluorobenzoyl group may adopt a smaller angle, enhancing π-π stacking.
- Software such as SHELX and ORTEP are commonly used for structural refinement in these studies.
Q & A
Q. What are the foundational steps for synthesizing this compound, and what methodological considerations are critical?
The synthesis involves multi-step organic reactions, typically starting with the Gewald reaction to form the thiophene core. Key steps include:
- Condensation of 2-amino-thiophene derivatives with 4-fluorobenzoyl chloride in solvents like ethanol or 1,4-dioxane .
- Use of catalysts (e.g., glacial acetic acid) under reflux conditions (~5–12 hours) to facilitate amidation .
- Purification via recrystallization (ethanol/isopropyl alcohol) or column chromatography . Critical factors: Solvent polarity, temperature control, and stoichiometric ratios to minimize side products .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : 1H and 13C NMR to verify functional groups (e.g., carbonyl peaks at δ 161.7 and 166.1) .
- Mass spectrometry : To confirm molecular weight and fragmentation patterns.
- Thin-layer chromatography (TLC) : Monitors reaction progress and purity .
Q. What safety protocols must be followed during handling?
- Refer to SDS guidelines: Use PPE (gloves, goggles), avoid ignition sources (P210), and ensure ventilation .
- Store in cool, dry conditions away from incompatible reagents .
- Dispose of waste via approved chemical disposal programs .
Advanced Research Questions
Q. How can computational chemistry optimize synthetic routes and resolve yield discrepancies?
- Quantum chemical calculations : Predict reaction pathways and transition states to identify optimal conditions (e.g., solvent polarity, temperature) .
- Design of Experiments (DOE) : Statistically evaluate variables (e.g., solvent choice, catalyst loading) to resolve contradictions in yields. For example, ethanol vs. DMF may alter reaction kinetics due to polarity differences .
- ICReDD’s feedback loop : Integrate computational predictions with experimental data to refine parameters iteratively .
Q. What strategies enhance the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Substituent modification : Introduce electron-withdrawing groups (e.g., 4-F) on the benzoyl ring to enhance antimicrobial activity .
- Ring functionalization : Replace the cyclopenta ring with cyclohepta or tetrahydroquinoline systems to modulate lipophilicity and target binding .
- Solubility optimization : Add hydrophilic groups (e.g., hydroxyl) to improve bioavailability while retaining potency .
Q. How can reaction mechanisms be validated for complex intermediates?
- Isotopic labeling : Track specific atoms (e.g., 13C in the thiophene ring) to confirm bond formation/cleavage .
- Kinetic studies : Monitor reaction rates under varying conditions (pH, temperature) to identify rate-determining steps .
- X-ray crystallography : Resolve crystal structures of intermediates to confirm stereochemistry .
Methodological Tables
Q. Table 1: Solvent Effects on Synthesis Yield
| Solvent | Boiling Point (°C) | Polarity | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | 78 | Polar | 65–70 | |
| DMF | 153 | High | 80–85 | |
| 1,4-Dioxane | 101 | Moderate | 75–78 |
Q. Table 2: Functional Group Impact on Bioactivity
| Substituent | Antimicrobial IC50 (µM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 4-Fluorobenzoyl | 12.3 ± 1.2 | 0.45 | |
| 4-Methoxybenzoyl | 28.7 ± 2.1 | 0.82 | |
| Unsubstituted benzoyl | 45.6 ± 3.5 | 0.12 |
Contradiction Resolution Example
Discrepancies in yields between synthetic routes (e.g., ethanol vs. DMF) can be addressed via DOE. For instance, a factorial design testing solvent polarity, catalyst concentration, and reaction time can isolate dominant variables. highlights that such statistical approaches reduce trial runs by 40–60% while identifying optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
